Diisopropyl dichloromalonate

Vue d'ensemble

Description

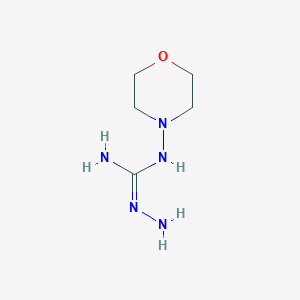

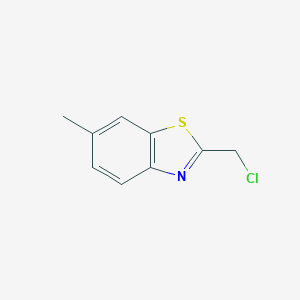

Diisopropyl dichloromalonate is a chemical compound with the molecular formula C9H14Cl2O4 . It contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .

Synthesis Analysis

The synthesis of Diisopropyl dichloromalonate involves using cyanoacetic acid as a raw material, and adding sulfuric acid for acid hydrolysis to generate an acid hydrolysis solution . Another synthetic route involves the use of diethyl malonate, which is easily available and allows the obtainment of target acids in a few reaction steps .Molecular Structure Analysis

Diisopropyl dichloromalonate contains a total of 29 atoms; 14 Hydrogen atoms, 9 Carbon atoms, 4 Oxygen atoms, and 2 Chlorine atoms . It also contains 2 ester groups .Physical And Chemical Properties Analysis

Diisopropyl dichloromalonate has a density of 1.2±0.1 g/cm3, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 89.5±24.9 °C . It also has a molar refractivity of 56.9±0.3 cm3 .Applications De Recherche Scientifique

Toxicity and Environmental Impact :

- Diisopropyl dichloromalonate was studied for its acute toxicity, accumulation, and excretion in killifish. The research found that while the toxicities of diisopropyl dichloromalonate and its degradation products were nearly equal to or lower than that of isoprothiolane, their bioconcentration factors suggested that contamination of fish and other aquatic organisms by these degradation products in the environment is low (Tsuda et al., 1997).

Hepatotoxicity :

- A study on the hepatotoxicity of diisopropyl ester of malonic acid and chloromalonic acids, which are disinfection by-products of the fungicide isoprothiolane (from which diisopropyl dichloromalonate can decompose), was conducted using rat hepatocytes. The study revealed that these compounds caused hepatocellular death and significant lipid peroxidation at certain concentrations, suggesting potential health risks upon exposure (Jinno et al., 1997).

Chemical Synthesis Applications :

- Diisopropyl dichloromalonate has been utilized in the electrosynthesis of 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate. This research demonstrated a new, rapid, and efficient method for such syntheses under mild conditions, highlighting the compound's role in facilitating organic synthesis processes (Jubault et al., 1995).

Oxidation and Degradation Studies :

- The oxidation degradation kinetics of isoprothiolane (from which diisopropyl dichloromalonate can decompose) by ozone and chlorine were investigated. The study identified the degradation products and proposed reaction pathways, providing insights into the environmental behavior and potential impacts of these substances (Li et al., 2019).

Orientations Futures

Future research could focus on the directed evolution of proteins that interact with Diisopropyl dichloromalonate, which could lead to more efficient and less costly alternatives to traditional chemical catalysts . Additionally, further studies on the synthesis and properties of Diisopropyl dichloromalonate could lead to new applications in various fields .

Propriétés

IUPAC Name |

dipropan-2-yl 2,2-dichloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIXFUQTKUGSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938495 | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl dichloromalonate | |

CAS RN |

174300-34-6 | |

| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropan-2-yl dichloropropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)